N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate
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Overview
Description
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine (5’-O-TBDMS-Bz-dA) is a nucleoside derivative that is commonly used in the field of nucleic acid chemistry. This compound is known for its protective and modification effects, making it a valuable tool in the synthesis and study of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxyadenosine. The tert-butyldimethylsilyl (TBDMS) group is used to protect the 5’-hydroxyl group, while the benzoyl (Bz) group is used to protect the amino group at the N6 position. The reaction conditions often involve the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and benzoyl chloride (Bz-Cl) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS and Bz protective groups under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution at the 2’-deoxyadenosine moiety.
Oxidation and Reduction Reactions: Modifications at the nucleobase or sugar moiety.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for TBDMS removal; ammonium hydroxide for Bz removal.
Substitution: Various nucleophiles under basic conditions.
Oxidation: Potassium permanganate or other oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free nucleoside, while substitution reactions can introduce various functional groups at the nucleoside .
Scientific Research Applications
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of modified nucleic acids.
Biology: In the study of nucleic acid interactions and functions.
Medicine: As a precursor for the development of nucleoside analogs with potential therapeutic applications.
Industry: In the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine involves its incorporation into nucleic acids during synthesis. The protective groups (TBDMS and Bz) prevent unwanted reactions at the hydroxyl and amino groups, allowing for selective modifications. Once incorporated, the protective groups can be removed to yield the desired nucleic acid product .
Comparison with Similar Compounds
Similar Compounds
5’-O-Dimethoxytrityl-N6-benzoyl-2’-deoxyadenosine (5’-O-DMTr-Bz-dA): Similar protective groups but different protecting group at the 5’-position.
5’-O-tert-Butyldimethylsilyl-N6-acetyl-2’-deoxyadenosine (5’-O-TBDMS-Ac-dA): Similar protecting group at the 5’-position but different protecting group at the N6 position.
Uniqueness
5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is unique due to its combination of protective groups, which provide stability and selectivity during nucleic acid synthesis. This makes it particularly useful for the synthesis of complex nucleic acid structures .
Biological Activity
N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate, a compound with the CAS number 33926-39-5, has garnered attention in recent years for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The presence of the methoxy group and the carbonate moiety enhances its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains.
- Anticancer Effects : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation, particularly in breast cancer cell lines.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may lead to:
- Inhibition of cell growth and proliferation.
- Induction of apoptosis in cancer cells.
- Modulation of inflammatory cytokines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has promising antibacterial properties, comparable to standard antibiotics.
Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:
- Cell Viability Decrease : A significant reduction in cell viability was observed at concentrations above 50 µM.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound triggers programmed cell death.
Properties
CAS No. |
51549-39-4 |
---|---|
Molecular Formula |
C23H31N5O4Si |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)31-12-17-16(29)11-18(32-17)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1 |
InChI Key |
BJZZQJFYKQPUGO-RCCFBDPRSA-N |
SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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